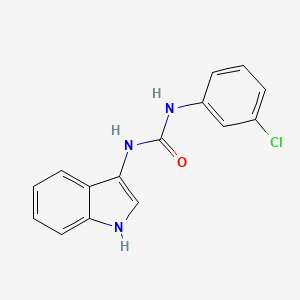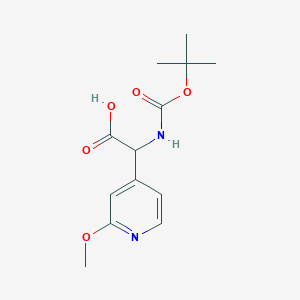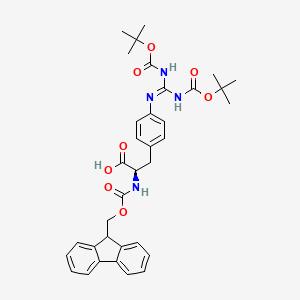
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an interesting subject for further investigation.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation :
- The compound has been synthesized and evaluated for its antimicrobial activities. Studies show its potential in developing antibacterial and antifungal agents (Fuloria et al., 2009).
- Another study focusing on similar compounds derived from 2-(4-chloro-3-methylphenoxy)acetamide also reports significant antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
Herbicidal Applications
- Radiosynthesis and Herbicide Studies :
- A study on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights the relevance in studying the metabolism and mode of action of these compounds (Latli & Casida, 1995).
- Another research notes the soil reception and activity of acetochlor, a related chloroacetanilide herbicide, in the presence of wheat straw and irrigation, underlining the environmental aspects of its application (Banks & Robinson, 1986).
Potential Anticancer Applications
- Anticancer and Anti-Inflammatory Activities :
- A study reports the synthesis of compounds related to 2-(4-chloro-3-methylphenoxy)acetamide with significant anticancer, anti-inflammatory, and analgesic activities. This highlights the potential of these compounds in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
- Another study synthesizes 1,3,4-oxadiazole derivatives as inhibitors for small lung cancer, indicating the possible use of related compounds in cancer treatment (Panchal, Rajput, & Patel, 2020).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)15-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVUTNMKCJKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2584913.png)


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2584919.png)

![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![4,4',5,5'-Tetrahydro-2'H,3H-spiro[benzo[f][1,4]oxazepine-2,3'-furan]](/img/structure/B2584927.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2584930.png)


![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone](/img/structure/B2584933.png)